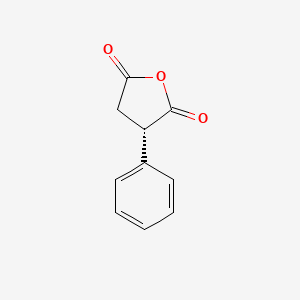

(S)-3-Phenyldihydrofuran-2,5-dione

Vue d'ensemble

Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve various chemical reactions, use of catalysts, and specific conditions such as temperature and pressure .Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold these atoms together. Techniques such as X-ray diffraction, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanisms, the conditions under which the reactions occur, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. It also includes understanding how these properties influence the behavior of the compound under different conditions .Applications De Recherche Scientifique

Synthesis of Heterocyclic Derivatives : (S)-3-Phenyldihydrofuran-2,5-dione has been used in the synthesis of novel heterocyclic derivatives. A study demonstrated the synthesis of new disubstituted 1,3-oxazepine-tetra-one derivatives from Schiff bases reaction with 3-methylfuran-2,5-dione and 3-phenyldihydrofuran-2,5-dione (Ayfan, Muslim, & Noori, 2019).

Antifungal Applications : This compound has also been utilized in the synthesis of antifungal agents. For instance, gymnoascolide A, an antifungal compound, was synthesized using this compound (Baag & Argade, 2008).

Structural Analysis : The structural aspects of 3-Phenyldihydrofuran-2,5-dione have been examined, revealing intermolecular hydrogen-bonding contacts in its structure, which could be significant for understanding its chemical behavior (Quan & Yin, 2008).

Corrosion Inhibition : Derivatives of this compound, like 1-phenyl-1H-pyrrole-2,5-dione, have been studied as corrosion inhibitors for carbon steel in hydrochloric acid, demonstrating their potential in industrial applications (Zarrouk et al., 2015).

Antimicrobial Activity : Novel succinimide derivatives synthesized from this compound have shown promising in vitro antifungal activities, indicating their potential as fungicides (Cvetković et al., 2019).

Polymerization Applications : The compound has been involved in studies related to ring-opening polymerization, showing its utility in the synthesis of polymers and potentially in biomaterial applications (Boullay et al., 2010).

Electron Transport Layer in Solar Cells : A study has used derivatives of this compound in the synthesis of n-type conjugated polyelectrolytes for application as an electron transport layer in polymer solar cells, showcasing its potential in renewable energy technologies (Hu et al., 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(3S)-3-phenyloxolane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-9-6-8(10(12)13-9)7-4-2-1-3-5-7/h1-5,8H,6H2/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDFKMLFDDYWABF-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C(=O)OC1=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-[(2-amino-2-oxoethyl)amino]acetate](/img/structure/B2770810.png)

acetonitrile](/img/structure/B2770812.png)

![1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethan-1-ol](/img/structure/B2770816.png)

![4-(1,6,7-trimethyl-3-(2-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2770820.png)

![Ethyl 2-(oxan-4-yl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2770824.png)

![5-Fluoro-4-[4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidine](/img/structure/B2770827.png)

![2-({[4-(2,5-Dioxoazolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B2770828.png)